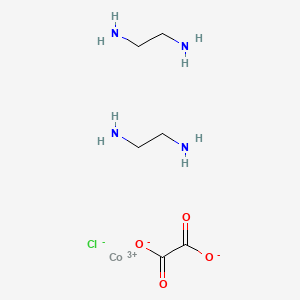
(-)-Bis(ethanediam8ine)(ethanedioato)cobalt chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Bis(ethanediamine)(ethanedioato)cobalt chloride is a coordination compound that features cobalt as the central metal ion. This compound is part of a broader class of coordination complexes, which are known for their diverse chemical properties and applications. Coordination compounds typically consist of a central metal ion bonded to surrounding ligands, which can be molecules or ions that donate electron pairs to the metal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride involves the reaction of cobalt salts with ethanediamine and ethanedioate under controlled conditions. One common method includes dissolving cobalt chloride in water, followed by the addition of ethanediamine and ethanedioate. The mixture is then heated and stirred to facilitate the formation of the coordination complex. The resulting product is typically isolated through crystallization and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable techniques such as continuous flow synthesis or electrochemical methods. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Bis(ethanediamine)(ethanedioato)cobalt chloride undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: Reduction reactions can convert the cobalt ion to a lower oxidation state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can replace the existing ones. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions can produce new coordination compounds with different ligands .
Applications De Recherche Scientifique
Chemistry
In chemistry, (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride is used as a model compound to study coordination chemistry principles, including ligand exchange, coordination geometry, and electronic properties .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules and its unique redox properties .
Industry
Industrially, the compound finds applications in catalysis, where it serves as a catalyst for various chemical reactions, including oxidation and reduction processes. Its stability and reactivity make it suitable for use in industrial processes .
Mécanisme D'action
The mechanism of action of (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride involves its interaction with molecular targets through coordination bonds. The cobalt center can undergo redox reactions, influencing the activity of enzymes and other proteins. The ligands can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cobalt coordination complexes such as:
- trans-Dichlorobis(ethylenediamine)cobalt(III) chloride
- Cobalt(II) chloride hexahydrate
- Cobalt(III) acetylacetonate
Uniqueness
What sets (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride apart is its specific combination of ligands, which confer unique electronic and steric properties. This uniqueness makes it particularly valuable for studying specific coordination chemistry phenomena and for applications requiring precise control over reactivity and stability .
Propriétés
Numéro CAS |
62598-17-8 |
|---|---|
Formule moléculaire |
C6H16ClCoN4O4 |
Poids moléculaire |
302.60 g/mol |
Nom IUPAC |
cobalt(3+);ethane-1,2-diamine;oxalate;chloride |
InChI |
InChI=1S/2C2H8N2.C2H2O4.ClH.Co/c2*3-1-2-4;3-1(4)2(5)6;;/h2*1-4H2;(H,3,4)(H,5,6);1H;/q;;;;+3/p-3 |
Clé InChI |
BHDNLKYCYAIMFT-UHFFFAOYSA-K |
SMILES canonique |
C(CN)N.C(CN)N.C(=O)(C(=O)[O-])[O-].[Cl-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphane](/img/structure/B14171820.png)


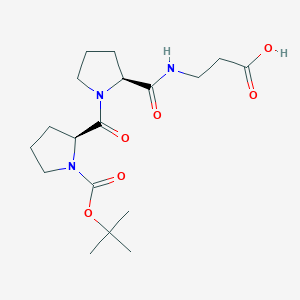
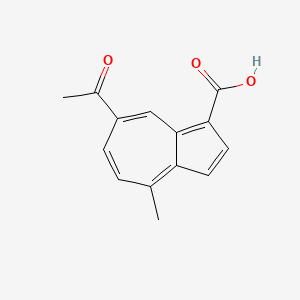

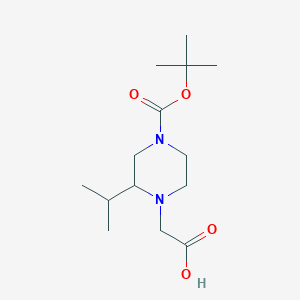
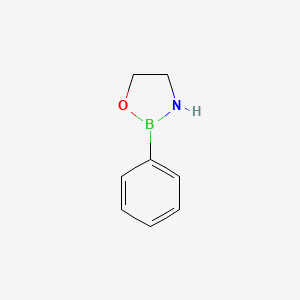
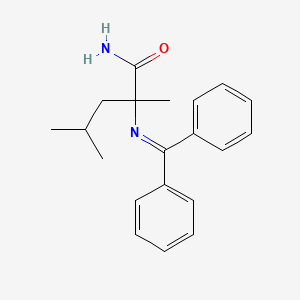
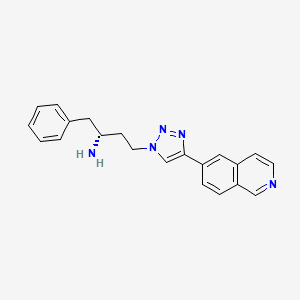
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)

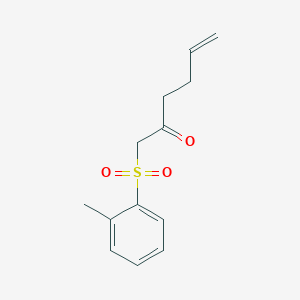
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
